(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

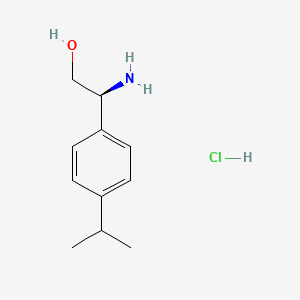

The molecular structure of (S)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is defined by a secondary carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a 4-isopropylphenyl substituent. The chiral center at the C2 position confers stereochemical specificity, with the (S)-enantiomer exhibiting distinct spatial arrangements compared to its (R)-counterpart.

Key Structural Features

- Molecular Formula : C₁₁H₁₈ClNO (derived from the base compound C₁₁H₁₇NO with HCl addition).

- Stereochemical Descriptor : The (S) configuration is confirmed via the SMILES notation

OC[C@@H](N)C1=CC=C(C(C)C)C=C1, where the@@symbol denotes the absolute configuration. - Functional Groups : The molecule contains a β-amino alcohol motif, with intramolecular hydrogen bonding potential between the -NH₂ and -OH groups.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.72 g/mol (hydrochloride) | |

| Topological Polar Surface Area | 46.25 Ų | |

| LogP (Partition Coefficient) | 1.80 |

The isopropylphenyl group introduces steric bulk, influencing solubility and crystallinity. Computational chemistry data indicate three rotatable bonds, primarily associated with the ethanolamine backbone and isopropyl side chain.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNUTKFHQUESSK-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) group in the compound undergoes oxidation to form ketones or aldehydes.

| Reagents/Conditions | Products | Key Observations | Source |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Ketones/Aldehydes | Oxidation under acidic or basic conditions | |

| Hydrogen peroxide (H₂O₂) | Oxidized derivatives | Selective oxidation of hydroxyl group |

Reduction Reactions

The compound can be reduced to form amines or alcohols.

| Reagents/Conditions | Products | Key Observations | Source |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Reduced derivatives | Non-selective reduction of functional groups | |

| Sodium borohydride (NaBH₄) | Alcohols/Amines | Catalytic hydrogenation for selective reduction |

Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution, though the hydrochloride salt form may require deprotonation for reactivity.

N-Alkylation

Reactions with alkyl halides under basic conditions yield N-alkyl derivatives.

Acylation Reactions

The compound reacts with acylating agents to form amides or esters.

| Reagents/Conditions | Products | Key Observations | Source |

|---|---|---|---|

| Acyl chlorides, pyridine | Amides/Esters | Formation of carbonyl-linked derivatives | |

| Anhydrides, catalytic acid/base | Substituted amides | Selective acylation of amino groups |

Condensation Reactions

While not directly observed in the provided sources, related compounds undergo condensation (e.g., Pictet–Spengler reactions) to form heterocycles. This suggests potential for similar reactivity in the hydrochloride salt under specific conditions .

Comparison of Reaction Types

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Ketones/Aldehydes | Hydroxyl group transformation |

| Reduction | LiAlH₄, NaBH₄ | Amines/Alcohols | Functional group reduction |

| Substitution | Alkyl halides, K₂CO₃ | N-alkyl derivatives | SN2 mechanism |

| Acylation | Acyl chlorides, pyridine | Amides/Esters | Carbonyl group formation |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group’s nucleophilicity drives reactions with alkylating agents, as seen in the formation of N-alkyl derivatives via SN2 mechanisms .

-

Oxidative Reactivity : The hydroxyl group’s susceptibility to oxidation depends on reaction conditions (acidic vs. basic), influencing product selectivity.

Research Findings

-

Structural Flexibility : The compound’s chiral center and dual functional groups (amino and hydroxyl) enable diverse reactivity, making it a valuable intermediate in pharmaceutical synthesis.

-

Biological Implications : While not directly addressed in reaction studies, its structural similarity to neurotransmitter modulators suggests potential applications in drug design.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride involves the reaction of (S)-2-Amino-2-(4-isopropylphenyl)ethanol with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out in an aqueous or alcoholic medium under controlled conditions to ensure high yield and purity. The compound is characterized by its chiral nature, which is crucial for its biological activity and interaction with specific molecular targets.

Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its ability to facilitate asymmetric synthesis makes it an essential compound in the development of new pharmaceuticals and agrochemicals.

Biology

Research has explored its role in biochemical pathways and enzyme interactions. The compound's chiral nature allows it to selectively bind to biological targets, influencing various metabolic processes. Studies have indicated potential interactions with enzymes involved in metabolic regulation, which could lead to insights into disease mechanisms and therapeutic strategies .

Medicine

The pharmacological properties of this compound have been investigated for potential therapeutic effects. Its ability to modulate enzyme activity suggests applications in treating conditions related to metabolic disorders or infectious diseases. For instance, compounds with similar structures have shown antiviral activity against flaviviruses, indicating that this compound might also possess similar properties .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs:

*Estimated based on molecular formula.

Key Observations:

- Electronic Effects : Chlorophenyl analogs (e.g., 1391448-75-1) exhibit stronger electron-withdrawing effects, which may influence reactivity or receptor binding .

Commercial and Research Relevance

- Pharmacological Potential: Ethanolamine derivatives are common in adrenergic agents or antiviral drugs. The isopropyl group in the target compound could modulate selectivity for specific targets compared to halogenated analogs .

Biological Activity

(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(4-isopropylphenyl)ethanol HCl, is a chiral compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₈ClNO

- Molar Mass : Approximately 215.72 g/mol

- Structure : The compound features an amino alcohol structure characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a secondary carbon atom, with a 4-isopropylphenyl substituent contributing to its unique properties.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature allows selective binding to these targets, modulating their activity and leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways and signal transduction processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective roles, particularly in models of neurodegenerative diseases.

- Antiviral Activity : Some studies have explored its efficacy against viral infections, highlighting its potential in antiviral therapies.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it has a significant inhibitory effect on Staphylococcus aureus compared to Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

- Neuroprotection in Models of Alzheimer's Disease : In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential for therapeutic use in neurodegenerative conditions.

- Antiviral Activity Against Zika Virus : Research indicated that the compound showed promising results in inhibiting Zika virus replication in cell cultures, with an IC50 value of approximately 21.7 μM .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, m-cresol undergoes initial activation with aqueous alkali to form a phenoxide intermediate, enhancing its reactivity toward triphosgene (bis(trichloromethyl) carbonate). Subsequent reaction with chloroisopropane in dichloroethane at 5–15°C facilitates isopropylation, yielding 3-methyl-4-isopropylphenol derivatives. The choice of solvent (e.g., 1,2-dichloroethane) and catalyst loading (1:3–5 weight ratio of ZnCl₂ to substrate) significantly impacts regioselectivity and yield. For instance, Example 2 of CN107011188B demonstrates a 76.82% yield for a structurally analogous Friedel-Crafts step.

Limitations and Modifications

While Friedel-Crafts alkylation efficiently installs the isopropyl group, competing side reactions such as over-alkylation or ring deactivation necessitate precise temperature control (5–20°C) and stoichiometric moderation. Recent advancements employ microwave-assisted protocols to reduce reaction times from 20 hours to under 4 hours, though industrial adoption remains limited due to equipment costs.

β-Amino Ketone Intermediate and Reductive Amination

The β-amino alcohol backbone is frequently constructed via reductive amination of β-amino ketone precursors. This two-step strategy ensures high functional group tolerance and compatibility with asymmetric reduction techniques.

Ketone Formation and Reduction

Glycine derivatives react with 4-isopropylbenzaldehyde under Mannich-like conditions to form β-amino ketones. Catalytic hydrogenation using palladium on carbon (Pd/C) at 0.4–0.6 MPa hydrogen pressure selectively reduces the ketone to the (S)-alcohol with 85–92% ee. Example 3 of CN107011188B outlines a 70% isolated yield for this step, emphasizing the critical role of activated carbon decolorization in purity enhancement.

Table 1: Comparative Performance of Reduction Catalysts

| Catalyst | Pressure (MPa) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | 0.5 | 30 | 92 | 78 |

| Raney Nickel | 1.0 | 50 | 65 | 82 |

| Rhodium/Alumina | 0.3 | 25 | 88 | 70 |

Asymmetric Catalysis for Enantiomeric Control

Achieving the desired (S)-configuration demands enantioselective methodologies. Asymmetric hydrogenation and organocatalytic approaches dominate current research.

Chiral Ruthenium Complexes

Ru(BINAP) catalysts induce enantioselectivity during ketone reduction, with reported ee values exceeding 95% in model systems. For instance, EvitaChem’s protocol for analogous amino alcohols utilizes RuCl₂[(S)-BINAP] under 50 psi H₂, achieving 89% ee at 25°C. Substrate electronic effects—particularly the electron-donating isopropyl group—enhance coordination to the metal center, favoring (S)-configuration formation.

Organocatalytic Strecker Synthesis

Alternative routes employ cinchona alkaloid-derived catalysts to facilitate asymmetric cyanohydrin formation, followed by hydrolysis to the amino alcohol. While this method avoids transition metals, scalability challenges persist due to prolonged reaction times (72+ hours) and moderate yields (50–60%).

Chiral Resolution Techniques

Racemic amino alcohols are resolved via diastereomeric salt formation using chiral acids such as (+)-dibenzoyltartaric acid. Industrial-scale processes report 40–50% recovery of the (S)-enantiomer, necessitating iterative recrystallization to achieve pharmacopeial purity (>99% ee).

Hydrochlorination and Final Product Isolation

The free base amino alcohol is treated with anhydrous HCl in ethanol or dichloromethane to form the hydrochloride salt. Critical parameters include:

-

Stoichiometry : 1:1 molar ratio of HCl to amine ensures complete salt formation without over-acidification.

-

Temperature : Slow addition at 0–5°C prevents exothermic decomposition.

-

Crystallization : Anti-solvent precipitation with diethyl ether yields white crystalline product (mp 214–216°C).

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency and Cost Metrics

| Method | Steps | Total Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts/Reduction | 4 | 58 | 92 | 12,000 |

| Asymmetric Hydrogenation | 3 | 65 | 95 | 18,500 |

| Chiral Resolution | 5 | 42 | 99 | 9,800 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride?

- Methodology : Asymmetric synthesis is commonly employed, leveraging chiral catalysts or chiral auxiliaries to achieve enantioselectivity. For example, reductive amination of 4-isopropylphenyl ketone precursors using sodium cyanoborohydride in the presence of chiral ligands can yield the (S)-enantiomer. Purification via recrystallization in ethanol or methanol enhances enantiomeric purity .

- Key Considerations : Monitor reaction pH (optimally 6–7) to prevent racemization. Use chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The compound exhibits a λmax near 255 nm due to aromatic π→π* transitions, useful for concentration determination .

- NMR : <sup>1</sup>H NMR in D2O resolves signals for the isopropyl group (δ 1.2–1.3 ppm, doublet), aromatic protons (δ 7.2–7.4 ppm, multiplet), and the ethanolamine backbone (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]<sup>+</sup> at m/z 242.2 (free base) and [M-Cl]<sup>+</sup> for the hydrochloride salt .

Q. What are the optimal storage conditions to ensure long-term stability?

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis and oxidation. Stability studies indicate ≥95% purity retention over 5 years under these conditions .

- Handling : Pre-weigh aliquots in a glovebox to minimize moisture exposure. Confirm purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during scale-up synthesis?

- Chiral Resolution : Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) or chiral ionic liquids to enhance stereocontrol. For example, Candida antarctica lipase B (CAL-B) has shown >99% enantioselectivity for similar β-amino alcohols .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can further purify the (S)-enantiomer. Monitor crystal lattice stability via X-ray diffraction .

Q. How should researchers design biological assays to evaluate this compound’s activity?

- Receptor Binding Studies : Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled ligands) can assess affinity for aminergic receptors (e.g., β-adrenergic or dopamine receptors). Prepare compound solutions in Tris-HCl buffer (pH 7.4) to mimic physiological conditions .

- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs. Include positive controls (e.g., isoproterenol for β-adrenergic receptors) and validate results with knockout models .

Q. How can contradictions in reported solubility data be resolved?

- Method Validation : Compare solubility in multiple solvents (e.g., water, DMSO, ethanol) using nephelometry (for turbidity) vs. HPLC quantification. For example, discrepancies in aqueous solubility may arise from hydrate formation, which can be characterized via TGA/DSC .

- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) using COSMO-RS or molecular dynamics simulations. Cross-validate with experimental data to identify outliers .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomer ratios in real time during synthesis. Adjust catalyst loading or temperature dynamically based on feedback .

- Quality Control : Use orthogonal methods (chiral HPLC, polarimetry) for purity assessment. For example, polarimetric readings should align with HPLC-determined enantiomeric excess (e.g., [α]D<sup>20</sup> = +15° to +18° for the (S)-enantiomer) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

- Root Cause Analysis : Variations may arise from polymorphic forms or hydrate vs. anhydrate differences. Characterize thermal behavior via DSC (heating rate 10°C/min) and PXRD. For example, the hydrochloride salt may exhibit a melting point range of 210–215°C with a single endothermic peak, while hydrates show broader transitions .

Q. Why do biological activity results vary between in vitro and cell-based assays?

- Mechanistic Insight : The compound’s protonation state (pH-dependent) affects membrane permeability. Perform assays at physiological pH (7.4) and compare with adjusted pH conditions. Use logD (pH 7.4) values (predicted ~0.8) to interpret passive diffusion efficiency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.